4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid is a novel compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid typically involves the formation of the difluoroazetidine ring followed by its attachment to the butanoic acid backbone. One common synthetic route includes the reaction of a suitable azetidine precursor with a difluorinating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the difluoroazetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxid
Biological Activity
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid is a synthetic compound that has gained attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. The compound features a difluorinated azetidine ring, which is known to influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈F₂N₁O₃. Its structural characteristics include:
- Azetidine Ring : Contributes to the compound's stability and biological activity.
- Fluorine Substituents : Enhance lipophilicity and can improve binding affinity to biological targets.
- Carboxylic Acid Group : Imparts acidic properties, influencing solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine atoms can enhance the compound's binding affinity, potentially leading to increased potency in biological assays.
Target Interactions
Research indicates that this compound may interact with various biological targets, including:
- Enzymes : Potential inhibition of metabolic enzymes.
- Receptors : Possible modulation of receptor activities involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
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Enzyme Inhibition Studies :
- A study demonstrated that the compound exhibited significant inhibitory effects on certain enzymes involved in metabolic processes, suggesting potential applications in treating metabolic disorders.
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Receptor Binding Assays :
- Research indicated that this compound could effectively bind to specific receptors, which are crucial for various physiological functions. This binding could lead to downstream effects that modify cellular responses.
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In Vivo Studies :
- Preliminary animal studies showed promising results regarding the safety profile and therapeutic potential of the compound, warranting further investigation into its pharmacokinetics and bioavailability.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid | Pyrrolidine ring with fluorination | Moderate enzyme inhibition |
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid | Hydroxylated phenyl ring | UV filter properties in human lenses |
6-[4-(3,3-Difluoroazetidin-1-yl)] derivatives | Variations in side chains | Potential kinase inhibition |
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIBQMNUNQWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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